molecular formula C17H26ClNO B14689638 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine CAS No. 35366-22-4

5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine

Cat. No.: B14689638
CAS No.: 35366-22-4
M. Wt: 295.8 g/mol
InChI Key: XHDUEKCZURMCLE-UHFFFAOYSA-N
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Description

5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine is a synthetic organic compound with the molecular formula C17H26ClNO and a molecular weight of 295.89 g/mol This compound is characterized by its phenethylamine backbone, which is substituted with a chlorine atom, a cyclopentyl group, and an ethoxy group

Preparation Methods

The synthesis of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 5-chloro-2-ethoxyphenethylamine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production and minimize human error.

Chemical Reactions Analysis

5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium methoxide can replace the chlorine with a methoxy group.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, although its exact mechanism of action and efficacy are still under investigation.

    Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be compared with other phenethylamine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that are valuable for various research and industrial applications.

Properties

CAS No.

35366-22-4

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

2-(5-chloro-2-ethoxyphenyl)-2-cyclopentyl-N,N-dimethylethanamine

InChI

InChI=1S/C17H26ClNO/c1-4-20-17-10-9-14(18)11-15(17)16(12-19(2)3)13-7-5-6-8-13/h9-11,13,16H,4-8,12H2,1-3H3

InChI Key

XHDUEKCZURMCLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(CN(C)C)C2CCCC2

Origin of Product

United States

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